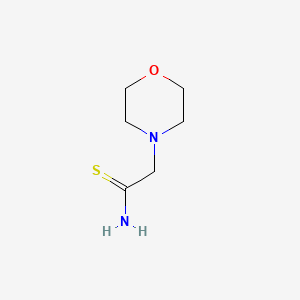
2-Morpholinoethanethioamide
Cat. No. B1364804
Key on ui cas rn:
16888-43-0
M. Wt: 160.24 g/mol
InChI Key: YGGSOGJTEGANMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08658654B2
Procedure details


2-Morpholin-4-ylethanethioamide (0.403 g, 2.52 mmol), 1,3-dichloroacetone (0.353 g, 2.77 mmol) and sodium bicarbonate (0.234 g, 2.77 mmol) was stirred in 1,2-dichloroethane (4 mL) at room temperature for 74 h at which point 1,4-dioxane was added in an attempt to improve solubility and the mixture was stirred for a further 30 h. The reaction mixture was filtered and the filter cake was washed with 1,2-dichloroethane. The filtrate was added dropwise to a cooled (ice bath) solution of thionyl chloride (0.202 mL, 2.77 mmol) in 1,2-dichloroethane (3 mL). The solution was stirred at 70° C. for 0.5 h and then cooled to room temperature. The brown mixture was filtered and washed with 1,2-dichloroethane to afford 4-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride as a very pale brown solid (0.024 g, 0.091 mmol, 4% yield). 1H NMR (400 MHz; D2O): 3.29-3.39 (m, 4H); 3.78-3.92 (m, 4H); 4.63 (s, 2H); 4.67 (s, 2H); 7.67 (s, 1H); MS (EI) for C9H13ClN2OS: 233 (MH+)








Name
Yield
4%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH2:7][C:8](=[S:10])[NH2:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O.C(=O)(O)[O-].[Na+].S(Cl)(Cl)=O>ClCCCl.O1CCOCC1>[ClH:11].[Cl:11][CH2:12][C:13]1[N:9]=[C:8]([CH2:7][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[S:10][CH:15]=1 |f:2.3,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.403 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCOCC1)CC(N)=S
|
|
Name
|
|
|
Quantity
|
0.353 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)CCl
|
|
Name
|
|
|
Quantity
|
0.234 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.202 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for a further 30 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in an attempt
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with 1,2-dichloroethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was added dropwise to
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at 70° C. for 0.5 h
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The brown mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1,2-dichloroethane
|
Outcomes


Product
Details
Reaction Time |
30 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClCC=1N=C(SC1)CN1CCOCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.091 mmol | |
| AMOUNT: MASS | 0.024 g | |
| YIELD: PERCENTYIELD | 4% | |
| YIELD: CALCULATEDPERCENTYIELD | 6.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
